3-Methoxy-4-nitrophenylboronic acid
CAS No.: 1377248-58-2
Cat. No.: VC2851571
Molecular Formula: C7H8BNO5
Molecular Weight: 196.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1377248-58-2 |
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Molecular Formula | C7H8BNO5 |
Molecular Weight | 196.96 g/mol |
IUPAC Name | (3-methoxy-4-nitrophenyl)boronic acid |
Standard InChI | InChI=1S/C7H8BNO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,10-11H,1H3 |
Standard InChI Key | JRILQEOSUUIULP-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C=C1)[N+](=O)[O-])OC)(O)O |
Canonical SMILES | B(C1=CC(=C(C=C1)[N+](=O)[O-])OC)(O)O |
Introduction
Chemical Identity and Structure
3-Methoxy-4-nitrophenylboronic acid is an aromatic compound featuring a phenyl ring with three key functional groups: a boronic acid group, a methoxy group at the 3-position, and a nitro group at the 4-position. While the free boronic acid form is commonly used in numerous chemical reactions, it is often handled and stored in its more stable pinacol ester form (2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
Structural Characteristics
The chemical structure consists of a benzene ring with the following substitution pattern:
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Position 1: Boronic acid group (-B(OH)₂)
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Position 3: Methoxy group (-OCH₃)
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Position 4: Nitro group (-NO₂)
This arrangement of functional groups creates a compound with unique electronic properties that make it valuable in organic synthesis, particularly in coupling reactions where selective carbon-carbon bond formation is desired.
Identification Data
The following table summarizes the key identification parameters for 3-Methoxy-4-nitrophenylboronic acid and its pinacol ester form:
Parameter | Free Acid Form | Pinacol Ester Form |
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CAS Number | Not found in search results | 755026-96-1 |
Molecular Formula | C₇H₈BNO₅ (calculated) | C₁₃H₁₈BNO₅ |
Molecular Weight | 196.95 g/mol (calculated) | 279.1 g/mol |
IUPAC Name | (3-methoxy-4-nitrophenyl)boronic acid | 2-(3-methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | Not found in search results | InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(15(16)17)11(8-9)18-5/h6-8H,1-5H3 |
Standard InChIKey | Not found in search results | BWLMLFOPBJWHOQ-UHFFFAOYSA-N |
Physical and Chemical Properties
The physical and chemical properties of 3-Methoxy-4-nitrophenylboronic acid and its derivatives are crucial for understanding its behavior in chemical reactions and its handling in laboratory settings.
Physical Properties
Based on available data for the pinacol ester form and structurally similar compounds, the following physical properties can be estimated:
Chemical Properties
The chemical properties of 3-Methoxy-4-nitrophenylboronic acid are largely determined by its functional groups:
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The boronic acid group makes it a mild Lewis acid and enables participation in coupling reactions.
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The methoxy group (-OCH₃) at the 3-position contributes electron density to the aromatic ring through resonance effects.
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The nitro group (-NO₂) at the 4-position is electron-withdrawing, which affects the electronic distribution in the molecule.
This combination of electronic effects creates a distinct reactivity profile that is valuable in selective chemical transformations.
Applications in Organic Synthesis
3-Methoxy-4-nitrophenylboronic acid and its pinacol ester are valuable reagents in synthetic organic chemistry, with applications primarily centered on carbon-carbon bond formation.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 3-Methoxy-4-nitrophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, which allow for the formation of C-C bonds between aryl or vinyl boronic acids and aryl or vinyl halides. This reaction is particularly valuable because:
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It tolerates a wide range of functional groups
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It can be conducted under relatively mild conditions
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It produces minimal toxic byproducts compared to other coupling methods
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It enables precise control over regioselectivity
The pinacol ester form enhances the stability and reactivity of the boronic acid moiety, making it a versatile reagent in these coupling reactions.
Synthesis of Complex Organic Molecules
The unique substitution pattern of 3-Methoxy-4-nitrophenylboronic acid makes it valuable for introducing a functionalized aromatic ring into complex molecular structures. The methoxy and nitro groups can serve as handles for further transformations:
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The nitro group can be reduced to an amine, which can participate in numerous reactions
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The methoxy group can be cleaved to reveal a phenol, enabling additional functionalization
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The combination of these groups creates a distinct electronic signature that can affect the properties of the final product
Pharmaceutical Intermediate
Compounds containing the 3-methoxy-4-nitrophenyl moiety have been explored in pharmaceutical research, particularly in the development of:
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Anti-inflammatory agents
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Antibacterial compounds
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Enzyme inhibitors
Comparative Analysis with Related Compounds
Understanding 3-Methoxy-4-nitrophenylboronic acid in the context of related compounds provides insight into its unique properties and applications.
Comparison with 4-Methoxy-3-nitrophenylboronic Acid
The positional isomer 4-methoxy-3-nitrophenylboronic acid (with the methoxy and nitro groups in reversed positions) has somewhat different properties:
This difference in substitution pattern can significantly affect the reactivity and selectivity in coupling reactions.
Comparison with (3-Methyl-4-nitrophenyl)boronic Acid
Replacing the methoxy group with a methyl group results in (3-methyl-4-nitrophenyl)boronic acid:
The methoxy group in 3-Methoxy-4-nitrophenylboronic acid provides additional synthetic versatility compared to the methyl group in the related compound.
Comparison with 4-Nitrophenylboronic Acid
The unsubstituted 4-nitrophenylboronic acid provides a useful baseline comparison:
The addition of the methoxy group in 3-Methoxy-4-nitrophenylboronic acid modifies the electronic properties and reactivity compared to the simpler 4-nitrophenylboronic acid.
Research Findings and Current Applications
Current research on 3-Methoxy-4-nitrophenylboronic acid primarily focuses on its applications in synthetic organic chemistry and materials science.
Cross-Coupling Chemistry
Research indicates that the compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where the pinacol ester form enhances stability and reactivity of the boronic acid moiety. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Materials Science Applications
The unique electronic properties of 3-methoxy-4-nitrophenyl-containing structures suggest potential applications in materials science, particularly in:
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Electronic materials where controlled electronic distribution is important
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Photonic materials where light absorption and emission properties are tuned by substitution patterns
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Polymer chemistry where these moieties can be incorporated into larger macromolecular structures
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